

A Technical Guide to the Historical Synthesis of Episulfides

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This in-depth guide explores the foundational methods for the preparation of episulfides, also known as thiiranes. Episulfides are three-membered heterocyclic compounds containing a sulfur atom, analogous to epoxides. Their inherent ring strain makes them valuable intermediates in organic synthesis. This document provides a historical overview, detailed experimental protocols from seminal works, quantitative data for key reactions, and visual representations of the core synthetic pathways.

Early Investigations and Foundational Methods

The study of episulfides dates back to the early 20th century, with notable contributions from chemists such as Staudinger, Pfenninger, and Delépine.^[1] However, a significant breakthrough came in 1934 when Dachlauer and Jackel developed a general and widely adopted method for episulfide synthesis.^[1]

The most prominent historical methods for episulfide preparation can be categorized as follows:

- Conversion of Epoxides: This is the most common and versatile approach, involving the reaction of a pre-formed epoxide with a sulfur-donating reagent.
- From Cyclic Carbonates: An alternative route that utilizes cyclic carbonates as the three-carbon backbone.

- From 2-Mercaptoalcohols: A direct cyclization method starting from a difunctional precursor.

This guide will delve into the specifics of these historical methods, providing detailed experimental procedures and available quantitative data. Additionally, the Wenker synthesis of aziridines, a related three-membered nitrogen-containing heterocycle, will be presented as an analogous historical method.

Synthesis of Episulfides from Epoxides

The conversion of epoxides to episulfides is a cornerstone of thiirane chemistry. The general principle involves a nucleophilic attack of a sulfur-containing reagent on one of the epoxide's carbon atoms, leading to ring-opening, followed by an intramolecular cyclization to form the thiirane ring with the expulsion of a byproduct.

The Dachlauer and Jackel Method (1934)

In 1934, Dachlauer and Jackel patented a broadly applicable method for the synthesis of episulfides from epoxides using alkali metal thiocyanates or thiourea.^[1] This method remains a fundamental approach in episulfide synthesis.

General Reaction Scheme:

- With Thiocyanate:
 - $\text{R-CH(O)CH}_2 + \text{KSCN} \rightarrow \text{R-CH(S)CH}_2 + \text{KOCN}$
- With Thiourea:
 - $\text{R-CH(O)CH}_2 + (\text{NH}_2)_2\text{CS} \rightarrow \text{R-CH(S)CH}_2 + (\text{NH}_2)_2\text{CO}$

The reaction proceeds via a double inversion mechanism, resulting in the retention of the original stereochemistry of the olefin precursor to the epoxide.

Experimental Protocol: Synthesis of Styrene Sulfide from Styrene Oxide with Thiourea

A common adaptation of the Dachlauer and Jackel method is the reaction of styrene oxide with thiourea.

- Reagents:

- Styrene oxide
- Thiourea
- Ethanol
- Water

- Procedure:

- A solution of styrene oxide in ethanol is prepared.
- An aqueous solution of thiourea is added to the styrene oxide solution.
- The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether).
- The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., $MgSO_4$), and the solvent is removed under reduced pressure to yield the crude styrene sulfide.
- The product can be further purified by distillation or chromatography.

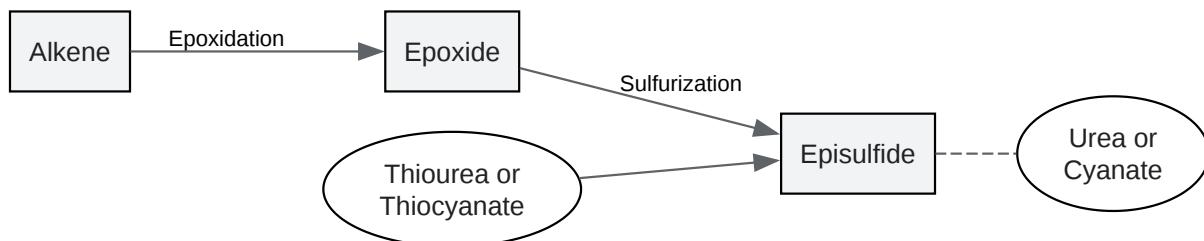
Quantitative Data for Epoxide to Episulfide Conversion

The efficiency of the conversion of epoxides to episulfides using thiourea or thiocyanate can vary depending on the substrate and reaction conditions. The following table summarizes representative yields.

Epoxide	Sulfur Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Styrene Oxide	Thiourea	Acetonitrile	Reflux	1.67	93	[2]
Phenyl Glycidyl Ether	Thiourea	Acetonitrile	Reflux	2.5	89	[2]
Cyclohexene Oxide	Thiourea	Acetonitrile	Reflux	1.33	95	[2]
1-Chloro-2,3-epoxypropane	Thiourea	Acetonitrile	Reflux	1	90	[2]

Reaction Workflow: Epoxide to Episulfide Conversion

The following diagram illustrates the logical flow of the synthesis of episulfides from alkenes via epoxidation and subsequent reaction with a sulfur-donating agent.



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Workflow for the two-step synthesis of episulfides from alkenes.

Synthesis of Episulfides from Cyclic Carbonates

An alternative historical route to episulfides involves the reaction of cyclic carbonates with potassium thiocyanate. This method is particularly useful for the preparation of ethylene sulfide.

Experimental Protocol: Synthesis of Ethylene Sulfide from Ethylene Carbonate

This procedure is adapted from Organic Syntheses, a highly reliable source for experimental protocols.[3]

- Reagents:

- Potassium thiocyanate (KSCN)
- Ethylene carbonate

- Apparatus:

- A 500-mL, two-necked, round-bottomed flask
- Thermometer
- Condenser with a distillation head and receiver
- Vacuum source
- Heating mantle or sand bath

- Procedure:

- Place 145 g (1.5 mole) of potassium thiocyanate in the flask.
- Evacuate the system to approximately 1 mm Hg and heat the flask with a flame until the salt melts and the temperature is between 165-175°C. This step is crucial to ensure the potassium thiocyanate is anhydrous.[3]
- After heating for 15 minutes, cool the flask to room temperature and add 88 g (1.0 mole) of ethylene carbonate.[3]
- Reconnect the apparatus, protecting the receiver with a calcium chloride tube.
- Slowly heat the reaction flask using a sand bath, with the receiver cooled in a dry ice-acetone bath.

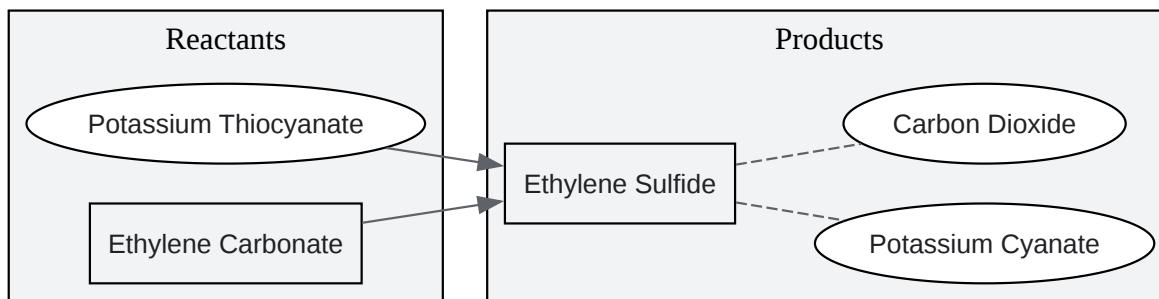
- When the temperature of the fused potassium thiocyanate layer reaches 95°C, the reaction begins, and ethylene sulfide distills.[3]
- Continue heating for about 3 hours at 95-99°C.[3]

• Yield:

- The reported yield is 41-45 g (68-75%). The product is generally of sufficient purity for direct use.[3]

Reaction Mechanism: Formation of Ethylene Sulfide from Ethylene Carbonate

The mechanism involves the nucleophilic attack of the thiocyanate ion on one of the carbonate's methylene carbons, followed by ring-opening and subsequent intramolecular cyclization with the elimination of potassium cyanate and carbon dioxide.



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Reactants and products in the synthesis of ethylene sulfide.

The Wenker Synthesis of Aziridines: An Analogy

The Wenker synthesis, developed by Henry Wenker in 1935, is a classic method for preparing aziridines from β -amino alcohols.[4] While it produces a nitrogen-containing heterocycle, its two-step, ring-closing mechanism provides a valuable historical parallel to episulfide synthesis.

General Reaction Scheme:

- Esterification: $\text{R}-\text{CH}(\text{NH}_2)\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{R}-\text{CH}(\text{NH}_3^+)\text{CH}_2\text{OSO}_3^- + \text{H}_2\text{O}$

- Cyclization: $\text{R-CH}(\text{NH}_3^+)\text{CH}_2\text{OSO}_3^- + 2 \text{ NaOH} \rightarrow \text{R-CH}(\text{NH})\text{CH}_2 + \text{Na}_2\text{SO}_4 + 2 \text{ H}_2\text{O}$

Experimental Protocol: The Original Wenker Synthesis of Ethylene Imine (Aziridine)

This protocol is based on Henry Wenker's 1935 publication in the *Journal of the American Chemical Society*.^{[4][5]}

- Reagents:

- Ethanolamine
- Concentrated sulfuric acid
- Sodium hydroxide

- Procedure:

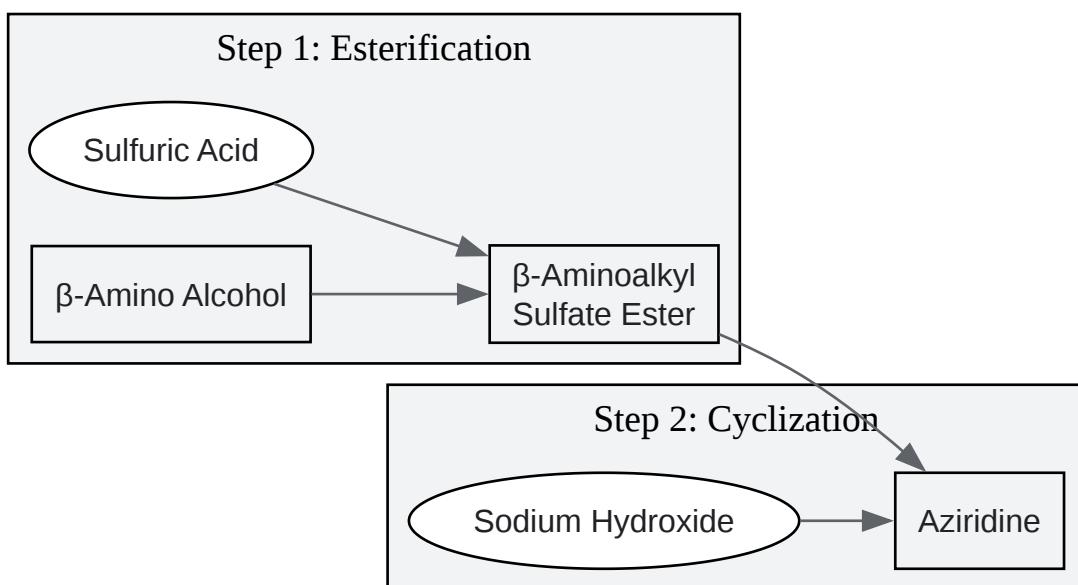
- Step 1: Formation of β -Aminoethyl Sulfuric Acid. Ethanolamine is reacted with concentrated sulfuric acid at a high temperature (around 250°C).^[4] This harsh condition promotes the esterification of the alcohol with sulfuric acid.
- Step 2: Cyclization to Aziridine. The resulting β -aminoethyl sulfuric acid is then treated with a strong base, such as sodium hydroxide, to effect the ring closure. The base deprotonates the amine, which then acts as a nucleophile to displace the sulfate ester, forming the aziridine ring.^[4]

- Yield:

- The original Wenker synthesis often resulted in moderate yields due to charring at high temperatures. Later modifications using lower temperatures (140-180°C) improved the yield of the intermediate sulfate ester.^[4]

Reaction Workflow: The Wenker Synthesis

The following diagram illustrates the two-stage process of the Wenker synthesis.



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The two-step workflow of the Wenker aziridine synthesis.

Conclusion

The historical methods for episulfide synthesis, particularly the conversion of epoxides with sulfur-donating reagents as pioneered by Dachlauer and Jackel, have laid a robust foundation for modern synthetic strategies. These early procedures, along with related classic reactions like the Wenker synthesis, not only provide historical context but also continue to be relevant in their fundamental chemical principles. The detailed protocols and data presented in this guide offer valuable insights for researchers in organic synthesis and drug development, highlighting the evolution and enduring utility of these foundational reactions.

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